2,4-ジブロモ-6-イソプロピルアニリン

概要

説明

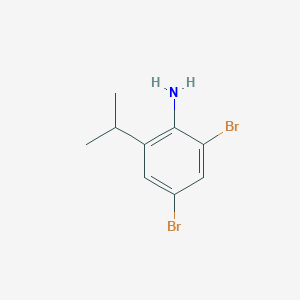

2,4-Dibromo-6-isopropylaniline is an organic compound with the molecular formula C9H11Br2N It is characterized by the presence of two bromine atoms and an isopropyl group attached to an aniline ring

科学的研究の応用

2,4-Dibromo-6-isopropylaniline has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

生化学分析

Biochemical Properties

2,4-Dibromo-6-isopropylaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between 2,4-Dibromo-6-isopropylaniline and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may affect cellular function. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and activity within the body .

Cellular Effects

2,4-Dibromo-6-isopropylaniline has been shown to influence various types of cells and cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, 2,4-Dibromo-6-isopropylaniline has been found to inhibit the activity of certain kinases involved in cell proliferation, leading to reduced cell growth . Additionally, it can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and affect cell viability .

Molecular Mechanism

The molecular mechanism of action of 2,4-Dibromo-6-isopropylaniline involves its binding interactions with biomolecules and its effects on enzyme activity. This compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Additionally, 2,4-Dibromo-6-isopropylaniline can activate certain transcription factors, leading to changes in gene expression. For example, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dibromo-6-isopropylaniline can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to 2,4-Dibromo-6-isopropylaniline has been shown to cause cumulative effects on cellular function, such as increased oxidative stress and reduced cell viability . In in vitro studies, the effects of this compound can be observed within hours of exposure, while in in vivo studies, the effects may take days or weeks to manifest .

Dosage Effects in Animal Models

The effects of 2,4-Dibromo-6-isopropylaniline vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and modulate enzyme activity without causing significant toxicity. At high doses, 2,4-Dibromo-6-isopropylaniline can cause severe oxidative damage, leading to cell death and tissue injury . Threshold effects have been observed, where a certain dose is required to elicit a measurable response. Toxic effects at high doses include liver and kidney damage, as well as neurotoxicity .

Metabolic Pathways

2,4-Dibromo-6-isopropylaniline is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to form reactive intermediates that can further interact with other biomolecules. The metabolism of 2,4-Dibromo-6-isopropylaniline can affect metabolic flux and alter the levels of metabolites within cells . Additionally, this compound can interact with cofactors such as glutathione, which plays a role in detoxification processes .

Transport and Distribution

The transport and distribution of 2,4-Dibromo-6-isopropylaniline within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, 2,4-Dibromo-6-isopropylaniline can bind to proteins such as albumin, affecting its localization and accumulation within tissues . The distribution of this compound can also be influenced by its lipophilicity, which affects its ability to cross cell membranes .

Subcellular Localization

The subcellular localization of 2,4-Dibromo-6-isopropylaniline can affect its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. Targeting signals and post-translational modifications can direct 2,4-Dibromo-6-isopropylaniline to these compartments, influencing its effects on cellular processes . For example, the localization of this compound to the mitochondria can lead to the generation of reactive oxygen species and the induction of oxidative stress .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-isopropylaniline typically involves the bromination of 6-isopropylaniline. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions on the aniline ring.

Industrial Production Methods: On an industrial scale, the production of 2,4-Dibromo-6-isopropylaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions: 2,4-Dibromo-6-isopropylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atoms can yield the corresponding aniline derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Formation of various substituted anilines.

Oxidation: Production of quinones or other oxidized aromatic compounds.

Reduction: Generation of dehalogenated aniline derivatives.

作用機序

The mechanism by which 2,4-Dibromo-6-isopropylaniline exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to target molecules, influencing its biological activity.

類似化合物との比較

2,4-Dibromoaniline: Lacks the isopropyl group, making it less sterically hindered.

2,6-Dibromo-4-isopropylaniline: Differently substituted, affecting its reactivity and applications.

2,4-Dichloro-6-isopropylaniline: Chlorine atoms instead of bromine, leading to different chemical properties.

Uniqueness: 2,4-Dibromo-6-isopropylaniline is unique due to the specific positioning of bromine atoms and the isopropyl group, which confer distinct steric and electronic effects. These structural features influence its reactivity, making it a valuable compound for targeted chemical synthesis and research applications.

生物活性

2,4-Dibromo-6-isopropylaniline is a compound that has garnered interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture. This article delves into its biochemical properties, mechanisms of action, and effects on cellular systems, supported by data tables and case studies.

2,4-Dibromo-6-isopropylaniline interacts with several biomolecules, notably enzymes and proteins, influencing various biochemical pathways. Key interactions include:

- Cytochrome P450 Enzymes : This compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances. The inhibition can lead to the formation of reactive intermediates that may disrupt normal cellular functions.

- Protein Binding : It binds to serum albumin, impacting its distribution and bioavailability within biological systems.

Cellular Effects

The biological activity of 2,4-Dibromo-6-isopropylaniline extends to various cellular processes:

- Cell Signaling Modulation : It modulates kinase and phosphatase activity, influencing cell proliferation and apoptosis. For instance, it has been observed to inhibit certain kinases that promote cell growth, leading to reduced cellular proliferation.

- Oxidative Stress : At varying concentrations, this compound can induce oxidative stress. Low doses may cause mild oxidative effects, while high doses can lead to significant cellular damage and death.

The compound's mechanism involves several pathways:

- Inhibition of Enzyme Activity : By binding to the active sites of cytochrome P450 enzymes, it prevents the metabolism of other substrates, leading to potential toxic effects.

- Transcription Factor Activation : It activates the Nrf2 pathway, which is responsible for regulating antioxidant gene expression. This activation can enhance cellular defense mechanisms against oxidative damage.

Dosage Effects in Animal Models

Research indicates that the effects of 2,4-Dibromo-6-isopropylaniline vary significantly with dosage:

| Dosage Level | Observed Effects |

|---|---|

| Low | Mild oxidative stress; modulation of enzyme activity without significant toxicity |

| Moderate | Increased oxidative stress; alterations in metabolic pathways |

| High | Severe oxidative damage; cell death and tissue injury |

This table summarizes findings from animal studies indicating the compound's dose-dependent effects on biological systems.

Transport and Distribution

The transport mechanisms of 2,4-Dibromo-6-isopropylaniline involve specific transport proteins:

- Organic Anion Transporting Polypeptides (OATPs) : These transporters facilitate the movement of the compound across cell membranes. Once inside cells, its binding to proteins like albumin affects its localization and accumulation within tissues.

Scientific Research Applications

The compound's unique properties have led to its investigation in various fields:

- Chemistry : Used as an intermediate in synthesizing complex organic molecules.

- Biology : Studied for potential antimicrobial and anticancer properties.

- Medicine : Explored for therapeutic applications in drug development.

- Industry : Utilized in producing dyes and pigments.

Case Studies

Several studies have illustrated the biological activity of 2,4-Dibromo-6-isopropylaniline:

- Anticancer Activity : A study demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through oxidative stress mechanisms.

- Antimicrobial Properties : Research indicated effectiveness against various microbial strains, suggesting potential use as an antimicrobial agent in agricultural formulations.

Comparison with Similar Compounds

To contextualize its biological activity, comparisons with structurally similar compounds are essential:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Dibromoaniline | Lacks isopropyl group | Less potent than 2,4-Dibromo-6-isopropylaniline |

| 2,6-Dibromo-4-isopropylaniline | Different substitution pattern | Varies in reactivity |

| 2,4-Dichloro-6-isopropylaniline | Chlorine instead of bromine | Different chemical properties |

特性

IUPAC Name |

2,4-dibromo-6-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIHDLUSXGDARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529196 | |

| Record name | 2,4-Dibromo-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81090-45-1 | |

| Record name | 2,4-Dibromo-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。